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S-Allyl-L-cysteine - 49621-03-6

S-Allyl-L-cysteine

Catalog Number: EVT-249166
CAS Number: 49621-03-6
Molecular Formula:
Molecular Weight: 161.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

S-Allyl-L-cysteine is predominantly sourced from garlic, especially in its aged or fermented forms. The process of fermentation enhances the bioavailability and concentration of this compound. Studies have shown that S-Allyl-L-cysteine can be quantified in various garlic extracts using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Classification

S-Allyl-L-cysteine belongs to the class of organosulfur compounds. It is classified as a non-proteinogenic amino acid due to its structural differences from standard amino acids. Its unique properties and biological activities differentiate it from other amino acids commonly found in proteins.

Synthesis Analysis

Methods

The synthesis of S-Allyl-L-cysteine can be achieved through various methods, including:

  • Direct Extraction: From garlic cloves or fermented garlic products.
  • Chemical Synthesis: Involves the reaction of L-cysteine with allyl halides. For instance, L-cysteine can be reacted with allyl bromide in the presence of a base to yield S-Allyl-L-cysteine .

Technical Details

In a typical synthesis procedure:

  1. L-Cysteine is dissolved in a suitable solvent.
  2. An allyl halide (e.g., allyl bromide) is added.
  3. The mixture is stirred under controlled temperature conditions to facilitate the reaction.
  4. The product is purified using techniques such as column chromatography or recrystallization.
Molecular Structure Analysis

Structure

The molecular formula of S-Allyl-L-cysteine is C7H13NO2SC_7H_{13}NO_2S. Its structure includes:

  • A cysteine backbone with an allyl group attached to the sulfur atom.
  • The presence of a carboxyl group (-COOH) and an amino group (-NH2), characteristic of amino acids.

Data

  • Molecular Weight: Approximately 175.25 g/mol.
  • Structural Representation:
H2NCH(C3H5)C(=O)OH\text{H}_2N-CH(C_3H_5)-C(=O)-OH
Chemical Reactions Analysis

Reactions

S-Allyl-L-cysteine participates in various chemical reactions, including:

  • Redox Reactions: Exhibiting antioxidant properties by scavenging free radicals.
  • Formation of Disulfides: Reacting with other thiols to form disulfide bonds, which are crucial in protein structure stabilization.

Technical Details

The reactivity of S-Allyl-L-cysteine can be influenced by factors such as pH and temperature, which affect its ionization state and nucleophilicity.

Mechanism of Action

Process

The mechanism by which S-Allyl-L-cysteine exerts its biological effects involves several pathways:

  1. Antioxidant Activity: It reduces oxidative stress by donating electrons to free radicals.
  2. Modulation of Enzyme Activity: It can influence enzymes involved in detoxification and metabolism.
  3. Interaction with Proteins: Binding to proteins such as human serum albumin enhances its stability and bioavailability in biological systems .

Data

Studies have demonstrated that S-Allyl-L-cysteine can significantly reduce markers of oxidative stress in cellular models, indicating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • Reactivity: Reacts with oxidizing agents and can form complexes with metal ions due to its thiol group.
Applications

Scientific Uses

S-Allyl-L-cysteine has been extensively studied for its potential health benefits:

  • Antioxidant Supplements: Used in dietary supplements aimed at reducing oxidative stress.
  • Cancer Research: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Cardiovascular Health: Explored for its role in reducing blood pressure and improving lipid profiles.

Research continues to explore additional therapeutic applications, including neuroprotective effects and metabolic health benefits associated with S-Allyl-L-cysteine consumption from garlic products.

Properties

CAS Number

49621-03-6

Product Name

S-Allyl-L-cysteine

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid

Molecular Weight

161.22

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

SMILES

C=CCSCC(C(=O)O)N

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